

Nelfinavir Mesylate endogenous retroviral activity

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Compound Focus: Nelfinavir Mesylate

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Core Mechanisms of Action

Nelfinavir's effects extend far beyond its primary target, the HIV protease. The table below summarizes its key off-target mechanisms identified in the research.

Mechanism of Action	Biological Impact	Experimental Evidence
Inhibition of Viral Spike-Mediated Fusion [1]	Disrupts cell-cell fusion (syncytia formation); may inhibit viral entry and cell-to-cell spread.	In vitro: 10 μ M completely inhibited SARS-CoV-2 S-glycoprotein-mediated fusion in Vero cells [1].
Inhibition of Akt Signaling Pathway [2] [3]	Suppresses cell survival, growth, and metabolism; induces apoptosis in cancer cells.	Computational prediction & kinase assays: Weakly inhibits multiple kinases upstream of Akt [3]. In vitro: Induces cancer cell cycle arrest and apoptosis [2].
Induction of Endoplasmic Reticulum (ER) Stress [1] [2]	Triggers the Unfolded Protein Response (UPR), leading to cell death under prolonged stress.	Well-documented effect from multiple studies; contributes to its anti-cancer efficacy [2].

Mechanism of Action	Biological Impact	Experimental Evidence
Anti-inflammatory Effects [4]	Reduces production of pro-inflammatory cytokines like TNF and IL-6 in macrophages.	In vitro: 10-40 μ M reduced LPS-induced cytokine production in human monocyte-derived macrophages [4].
Inhibition of Efflux Transporters (e.g., MRP2) [5]	May alter drug disposition and cellular homeostasis of endogenous compounds.	In vitro: Inhibited MRP2 activity in sandwich-cultured rat and human hepatocytes [5].

Detailed Experimental Protocols

To help you evaluate the methodology behind this data, here are details from a key study on nelfinavir's fusogenic inhibition.

Protocol 1: Cell Fusion Inhibition Assay [1]

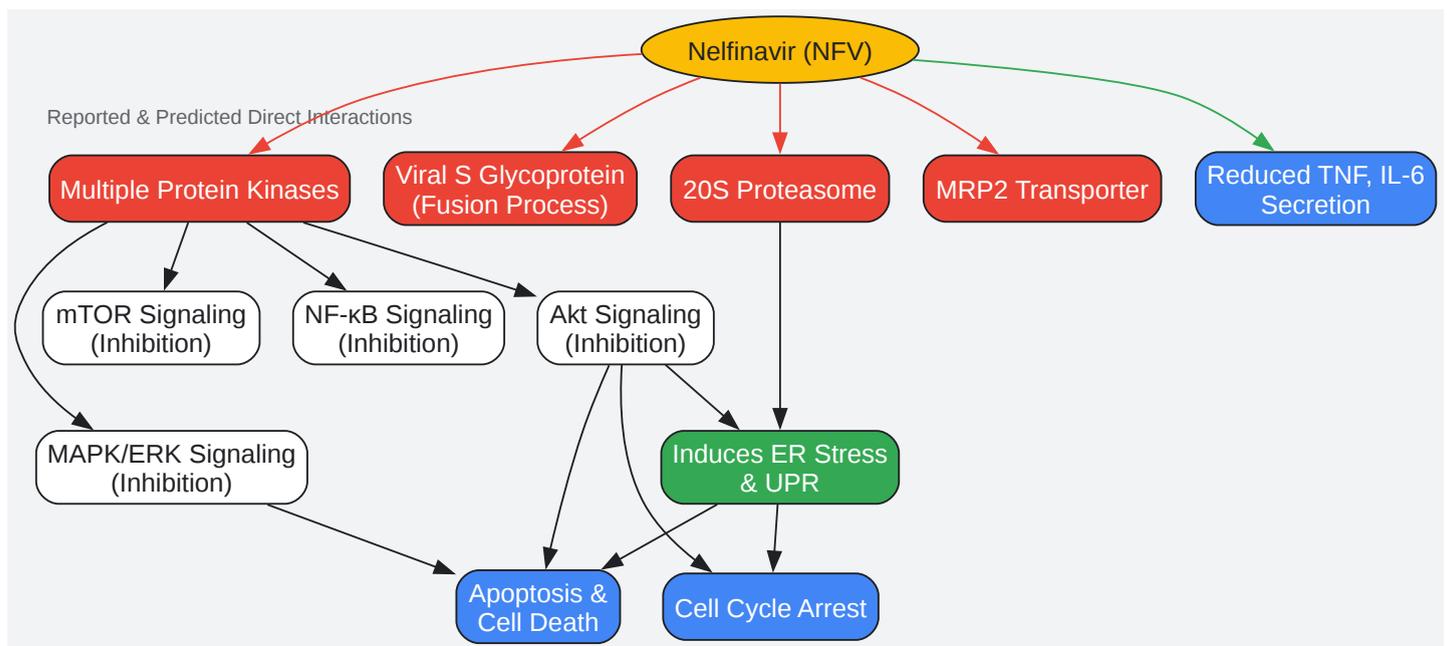
- **Objective:** To screen for drugs that inhibit membrane fusion mediated by the SARS-CoV-2 spike (S) glycoprotein.
- **Cell Line:** African green monkey kidney (Vero) cells.
- **Methodology:**
 - **Transient Transfection:** Vero cells were grown on 24-well plates and transfected with plasmid DNA encoding SARS-CoV-2 S glycoprotein (Sn) or SARS-CoV S glycoprotein (So) using lipofectamine 2000 reagent.
 - **Drug Treatment:** Cells were treated with the test compound, **nelfinavir mesylate**, at a concentration of **10 μ M**.
 - **Incubation & Analysis:** After 48 hours, the plates were examined by phase-contrast microscopy for the presence of fused cells (syncytia). Cell fusion was quantified visually and through imaging after fixation and staining with specific antibodies (anti-FLAG for So, anti-MYC for Sn) and an HRP-conjugated secondary antibody.
- **Key Finding:** Nelfinavir at 10 μ M resulted in the complete inhibition of S-glycoprotein-mediated cell fusion [1].

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows impacted by nelfinavir, based on the search results.

Diagram 1: Nelfinavir's Multi-Target Impact on Cellular Signaling

This diagram summarizes the complex network of cellular pathways that nelfinavir is predicted to influence.

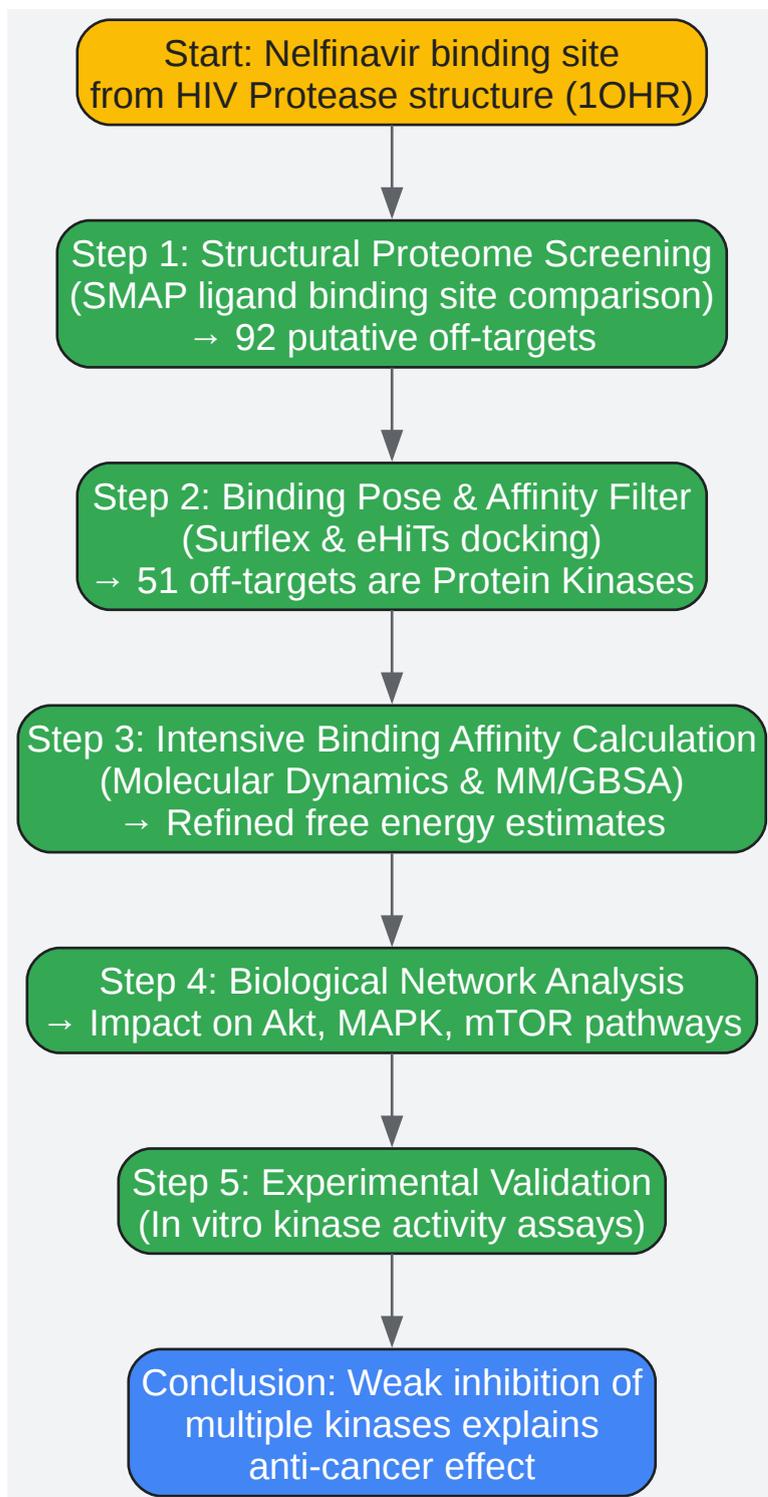


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Nelfinavir's reported and predicted cellular targets and downstream effects.

Diagram 2: Workflow for Profiling Off-Target Kinase Binding

This diagram outlines the computational and experimental workflow used to identify nelfinavir's off-targets, which is crucial for understanding its polypharmacology.



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A systems biology pipeline for predicting and validating nelfinavir's off-targets.

Research Implications for ERV Activity

While endogenous retrovirus activity was not explicitly covered, the mechanisms above provide a strong foundation for new hypotheses. The inhibition of cellular kinases and induction of ER stress are processes known to influence the expression and reactivation of endogenous retroviral elements. You could consider designing experiments that probe these specific connections.

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